REACTION_CXSMILES
|
O[C@@H]1CCN(C(C2C=CC(OC(F)(F)F)=CC=2)=O)[C@H]1C(N[O:23][CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=O.NCCNCC(NC([C:44]1[CH:49]=[CH:48][C:47]([C:50]2C=CC(CC)=C[CH:51]=2)=[CH:46][CH:45]=1)=O)C(=O)NO.C1C[O:61]CC1>O.CCCCCC.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[C:47]1([C:50]#[C:51][C:28]2[CH:27]=[CH:26][C:25]([C:24]([OH:23])=[O:61])=[CH:30][CH:29]=2)[CH:48]=[CH:49][CH:44]=[CH:45][CH:46]=1 |^1:72,91|
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Name
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4-iodo-benzoic acid methyl ester
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Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
O[C@H]1[C@@H](N(CC1)C(=O)C1=CC=C(C=C1)OC(F)(F)F)C(=O)NOCC1=CC=CC=C1
|
Name
|
ethynyl-benzene
|
Quantity
|
8.56 g
|
Type
|
reactant
|
Smiles
|
NCCNCC(C(NO)=O)NC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)CC
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Name
|
CuI
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Quantity
|
0.35 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
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UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at RT under argon
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The dry THF was sparged
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Type
|
CUSTOM
|
Details
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with dry
|
Type
|
WAIT
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Details
|
oxygen-free argon for at least 5 min. immediately before use
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Type
|
ADDITION
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Details
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TEA (16 ml) was added
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Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
ADDITION
|
Details
|
the reaction was diluted with EtOAc (400 ml)
|
Type
|
FILTRATION
|
Details
|
the solids were filtered off through a pad of celite
|
Type
|
WASH
|
Details
|
The organic filtrate was washed with 1M HCl (60 ml), sat. aq. NaHCO3 (60 ml), water (60 ml), brine (60 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The crude solid methyl ester was dissolved in MeOH (400 ml)
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at 70° C. until a clear solution
|
Type
|
CUSTOM
|
Details
|
was formed (about 1 h)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
The white solid that formed
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
washed with water (3×60 ml) and hexane (3×60 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solid 3 was dried in vacuo
|
Type
|
CUSTOM
|
Details
|
yielding 17.3 g (approximately quantitative yield in 99% purity)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C#CC1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |